molecular formula C4H10O5S2 B177037 Ethanesulfonic anhydride CAS No. 13223-06-8

Ethanesulfonic anhydride

Cat. No. B177037
CAS RN: 13223-06-8
M. Wt: 202.3 g/mol
InChI Key: CCJXQRNXZKSOGJ-UHFFFAOYSA-N
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Description

Ethanesulfonic anhydride, also known as Methanesulfonic anhydride, is used to prepare methylsulfonyl esters, also known as mesylates . It finds application in the reaction of aromatic alkylation . It reacts with dimethylsulfoxide to get sulfoxonium complex, which is a useful oxidizing agent .


Synthesis Analysis

Methanesulfonic anhydride is an organic compound that is commonly used as a reagent for the preparation of methyl sulfonates (mesylates). It is also used in the synthesis of methanesulfonamides using various amine precursors .


Molecular Structure Analysis

The molecular formula of Ethanesulfonic anhydride is C2H6O5S2 and its molecular weight is 174.196 . Ethanesulfonic anhydride contains total 20 bond(s); 10 non-H bond(s), 4 multiple bond(s), 4 rotatable bond(s), 4 double bond(s) and 2 sulfonate(s) (thio-/dithio-) .


Chemical Reactions Analysis

Methanesulfonic anhydride has been used in the synthesis of thioesters from feedstock acids and thiols . This new transformation provides an efficient and atom-economic strategy for the synthesis of thioesters in a single operation from readily available and inexpensive starting materials .


Physical And Chemical Properties Analysis

Ethanesulfonic anhydride is a yellow to brown liquid . It reacts violently with water . It is a very strong acid (pKa = − 1.9) and is very stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water .

Scientific Research Applications

Crystal Structure Analysis

  • Ethanesulfonic anhydride's relative, acetic anhydride, has been studied for its crystal and molecular structure. This research contributes to understanding the properties of similar compounds like ethanesulfonic anhydride (Seidel, Goddard, Nöthling, & Lehmann, 2016).

In Metal-Organic Frameworks

  • Ethanesulfonic acid-based compounds, closely related to ethanesulfonic anhydride, are explored in metal-organic frameworks. They can coordinate metal ions, as demonstrated in a complex with silver ions (Bilinovich, Panzner, Youngs, & Leeper, 2011).

Chemical Synthesis

  • In the field of chemical synthesis, derivatives of ethanesulfonic acid have been used to study the conversion of n-butane to maleic anhydride, highlighting potential applications in industrial processes (Ballarini et al., 2006).

Buffering in Biological Experiments

  • Ethanesulfonic acid derivatives, similar to ethanesulfonic anhydride, serve as buffers in biological experiments and microalgal culture media, indicating a role in maintaining pH stability in various biological and chemical environments (McFadden & Melkonian, 1986).

Enzyme Research

  • Research on 2-(methylthio)ethanesulfonate analogues, related to ethanesulfonic anhydride, has been conducted to study their activity in enzyme systems, providing insights into enzymatic reactions and potential biotechnological applications (Gunsalus, Romesser, & Wolfe, 1978).

Ion Separation Materials

  • The synthesis of zwitterionic separation materials using ethanesulfonic acid derivatives points to applications in separating inorganic ions, essential in analytical chemistry (Jiang & Irgum, 1999).

Acidity and Stability Studies

  • Studies on the acidity and stability of fluoroalkane sulfonic acids and derivatives, which are structurally similar to ethanesulfonic anhydride, provide valuable information for their use in harsh conditions (Behr & Kestner, 1982).

Synthesis of Stable Isotope-Labelled Compounds

Thermal and Photolytic Stability

  • Research on the thermal and photolytic stabilities of perfluoroalkane sulfonic acids and their derivatives provides insights into the stability of similar compounds under various conditions (Germain et al., 1980).

Capillary Electrophoresis

  • The use of ethanesulfonic acid in improving the separation of protonated anilines by capillary electrophoresis highlights its role in enhancing analytical techniques (Li & Fritz, 1999).

Radical-Initiated Oxidative Functionalization

  • Studies on the radical-initiated oxidative functionalization of ethane using perfluorocarboxylic acid anhydrides shed light on the potential of ethanesulfonic anhydride in similar reactions (Hogan and Sen, 1997).

Safety And Hazards

Ethanesulfonic anhydride is corrosive and poses potential risks to skin, eyes, and mucous membranes . It is sensitive to moisture and exposure to water can lead to degradation . It reacts violently with water .

Future Directions

Methanesulfonic anhydride has been explored for S-carbonylation of thiols with feedstock acids . This new transformation provides an efficient and atom-economic strategy for the synthesis of thioesters in a single operation from readily available and inexpensive starting materials . The global production of Methanesulfonic anhydride is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

properties

IUPAC Name

ethylsulfonyl ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O5S2/c1-3-10(5,6)9-11(7,8)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJXQRNXZKSOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)OS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553782
Record name ethylsulfonyl ethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanesulfonic anhydride

CAS RN

13223-06-8
Record name ethylsulfonyl ethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
L Field, PH Settlage - Journal of the American Chemical Society, 1954 - ACS Publications
… Methanesulfonic anhydride (I) and ethanesulfonic anhydride (II), chosen as reasonably … (b) Ethanesulfonic Anhydride (II) ,23—The procedure was similar to that used for I. The mixture of …
Number of citations: 36 pubs.acs.org
N Kunieda, S Oae - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
… g, 0.057mol) was treated with an equimolar amount of dinitrogen tetroxide (5.2g, 0.057mol), but only ethanesulfonic anhydride (4.7g) was thus obtained, together with the recovered …
Number of citations: 17 www.journal.csj.jp
L Qi, G Zuo, Z Cheng, L Wang, C Zhou - Chemical engineering journal, 2013 - Elsevier
Abstract Treatment of chemical warfare agents (CWAs) including soman (GD), mustard (HD) and VX by combined sodium percarbonate and tetraacetylethylenediamine (SPC/TAED) …
Number of citations: 24 www.sciencedirect.com
HK Mangold, H Becker, E Schulte - Zeitschrift für Naturforschung C, 1987 - degruyter.com
… complexes with m ethanesulfonic anhydride. M oreover, neither the cyanides form ed by the reaction of m ethanesulfo nates with potassium cyanide, nor the imino ethers derived …
Number of citations: 2 www.degruyter.com
L Zhang, T Jin, Y Guo, AC Martin, K Sun… - The Journal of …, 2021 - ACS Publications
… The resulting mixture was stirred at −71 C for 10 min before trifluorom-ethanesulfonic anhydride (b) (1.98 mL, 11.8 mmol, 1.2 equiv) was added dropwise via syringe. The reaction was …
Number of citations: 5 pubs.acs.org
PH Settlage - 1953 - search.proquest.com
… index was virtually identical with that of ethanesulfonic anhydride prepared from the acid and … The properties of methanesulfonic and ethanesulfonic anhydride are listed in table III: …
Number of citations: 0 search.proquest.com
SHA Kim - 1993 - search.proquest.com
… reaction51% (1:2) H0 NH0 0 2 Et®AII reactions w ere run with 2 .0 equivalents of base (2.6-di-f-butyl-4-methyl-pyridine) and 1,1 equ ivalen ts of trifluorom ethanesulfonic anhydride, bp …
Number of citations: 0 search.proquest.com
S Macnaughton, S Macnaughton - 2011 - ora.ox.ac.uk
Bohlmann et al. reported the oxidative spirocyclisation of 2-(ω-hydroxyalkyl)furans under Clauson-Kaas conditions to furnish 1,6-dioxaspiro[4.5]dec-3-enes, thereafter termed the “…
Number of citations: 2 ora.ox.ac.uk
M WOODLE - i.moscow
Compositions for concentrating a therapeutic agent in an inflamed tissue region, and particularly an inflamed dermal region, are disclosed. The composition is a liposomal composition. …
Number of citations: 0 i.moscow
JW Bruno - 1983 - search.proquest.com
I. Irradiation or norbornene complexes of Cu (I), Cu (II), or Ag (I) trifluoromethanesulfonates in ethereal solvents results in catalytic cycloaddition of alkene. Available data indicate the …
Number of citations: 4 search.proquest.com

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